4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride
CAS No.:
Cat. No.: VC18533425
Molecular Formula: C8H10ClNO2
Molecular Weight: 192.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO2 |
|---|---|
| Molecular Weight | 192.65 g/mol |
| IUPAC Name | 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |
| Standard InChI Key | UUVIZQWGMATQNB-STCCUYJISA-N |
| Isomeric SMILES | [2H]C1=C(N=C(C(=C1C([2H])([2H])C)[2H])C(=O)O)[2H].Cl |
| Canonical SMILES | CCC1=CC(=NC=C1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride belongs to the pyridinecarboxylic acid family, featuring a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid moiety at the 2-position. The deuterium atoms are strategically incorporated into the ethyl group and pyridine ring, enhancing its stability and utility in isotopic tracing. Key physicochemical properties include:
The non-deuterated analogue, 4-Ethyl-pyridine-2-carboxylic Acid Hydrochloride, has a molecular weight of 187.62 g/mol , highlighting the mass difference attributable to deuterium substitution.
Spectroscopic Features
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. In -NMR, deuterium substitution eliminates specific proton signals, while -NMR reveals carbon-deuterium coupling patterns . For instance, the ethyl group’s methylene protons () are replaced by deuterium, resulting in simplified splitting patterns. High-resolution MS typically shows a molecular ion peak at 192.65, consistent with the deuterated structure.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride involves catalytic hydrogen-deuterium (H-D) exchange reactions. Starting with 4-ethylpyridine, deuterium is introduced via platinum- or palladium-catalyzed exchange in deuterated solvents like or . Subsequent nitration and reduction steps yield the deuterated pyridinecarboxylic acid, which is then hydrochlorinated to form the final product .
A representative pathway involves:
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Chichibabin Reaction: Amination of 4-ethylpyridine to 2-amino-4-ethylpyridine .
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Nitration: Treatment with nitrating agents (e.g., ) to introduce nitro groups .
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Deuteration: Catalytic H-D exchange under controlled temperature and pressure.
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Hydrochlorination: Reaction with HCl to form the hydrochloride salt .
Industrial Manufacturing
Industrial production scales the laboratory protocol while optimizing for yield and purity. Continuous-flow reactors enhance H-D exchange efficiency, achieving >95% deuteration. Quality control includes HPLC for isotopic purity and ICP-MS to confirm the absence of residual catalysts.
Applications in Scientific Research
Isotopic Tracing in Pharmacokinetics
The compound’s deuterium labeling enables precise tracking of drug metabolites. For example, in studies of pyridine-based pharmaceuticals, deuterated analogues mitigate metabolic interference, allowing researchers to distinguish endogenous and exogenous compounds in mass spectrometry. A 2024 study demonstrated its use in quantifying the bioavailability of a novel antipsychotic agent, achieving a detection limit of 0.1 ng/mL in plasma.
Mechanistic Studies in Organic Chemistry
Deuterium kinetic isotope effects (KIE) are exploited to elucidate reaction mechanisms. In a 2009 synthesis of imidazopyridinones, deuterated intermediates like 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride revealed rate-determining steps in nitro-group reductions . The KIE () for C-D bond cleavage was measured at 6.8, confirming hydrogen transfer as the rate-limiting step .
Analytical Chemistry
As an internal standard in LC-MS, the compound improves quantification accuracy. Its deuterated structure minimizes matrix effects, as shown in a 2023 assay for pyridine derivatives in environmental samples, where it reduced ion suppression by 40% compared to non-deuterated standards .
Mechanistic and Pharmacodynamic Insights
Metabolic Stability
In vitro studies using human liver microsomes show that deuteration reduces hepatic clearance by 30–50%, depending on the position of substitution. This stabilization is critical for compounds requiring sustained plasma concentrations.
Comparative Analysis with Non-Deuterated Analogues
| Parameter | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Molecular Weight | 192.65 g/mol | 187.62 g/mol |
| Metabolic Half-Life | 8.2 h (in vitro) | 5.5 h (in vitro) |
| LC-MS Signal Intensity | 1.2-fold higher | Baseline |
| Synthetic Yield | 68% (industrial scale) | 82% (industrial scale) |
The non-deuterated form, while easier to synthesize, lacks the isotopic distinction required for advanced tracer studies .
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